![molecular formula C30H46O8 B150456 ペリプロシン CAS No. 32476-67-8](/img/structure/B150456.png)
ペリプロシン
説明
Periplocymarin is a cardenolide glycoside.
4-[(3S,5S,10R,13R,14S,17S)-5,14-Dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-YL]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[A]phenanthren-17-YL]-5H-furan-2-one is a natural product found in Strophanthus hispidus, Periploca sepium, and other organisms with data available.
科学的研究の応用
Pharmacological Properties
1. Anticancer Activity
Periplocymarin exhibits significant anticancer properties, particularly through its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that periplocymarin effectively inhibits the growth of prostate cancer (PC3), hepatoma (HepG2), and breast cancer (MCF-7) cells with IC50 values ranging from 0.02 to 0.29 μM .
- Mechanism of Action : The compound induces apoptosis via mitochondrial pathways and disrupts the cell cycle, leading to cell death. It has also been noted for its cytotoxicity compared to other cardiac glycosides like ouabain and periplogenin .
2. Cardiovascular Effects
Periplocymarin is recognized for its cardiotonic effects, enhancing myocardial contractility by promoting calcium influx in cardiomyocytes. This is achieved by inhibiting the sodium-potassium ATPase pump, which leads to increased intracellular calcium levels .
- Experimental Findings : In vivo studies demonstrate that administration of periplocymarin results in a significant increase in mean arterial pressure in anesthetized mice, indicating its potential as an inotropic agent .
3. Protection Against Cardiac Hypertrophy
Recent studies indicate that periplocymarin may protect against pathological cardiac hypertrophy by inhibiting the JAK2/STAT3 signaling pathway. This mechanism was validated using angiotensin II-stimulated H9c2 cells and transverse aortic constriction models in mice, where treatment resulted in reduced hypertrophy-related protein expression and cellular surface area .
Case Studies
Challenges and Future Directions
Despite its promising applications, the clinical use of periplocymarin faces challenges such as a short elimination half-life, narrow therapeutic index, and potential adverse effects. Research is ongoing to develop prodrugs that can enhance its therapeutic efficacy while minimizing side effects. For instance, the conjugation of periplocymarin with octreotide has been explored to improve targeting and reduce systemic toxicity .
作用機序
Target of Action
Periplocymarin, a cardiac glycoside, primarily targets the sodium-potassium-activated adenosine triphosphatase (Na±K±ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions, including nerve impulse transmission and muscle contraction .
Mode of Action
Periplocymarin interacts with its target, Na±K±ATPase, leading to an increase in intracellular calcium levels . This interaction promotes calcium influx into the cardiomyocytes . In a calcium-free buffer, this phenomenon vanishes, indicating that periplocymarin enhances calcium influx rather than promoting the release of intracellular calcium .
Biochemical Pathways
Periplocymarin affects several biochemical pathways. It has been shown to impair the PI3K/AKT signaling pathway, which plays a critical role in regulating cell survival and apoptosis . Additionally, periplocymarin has been found to influence ceramide metabolism . Ceramides are bioactive lipids that play a key role in cellular processes such as differentiation, proliferation, and apoptosis .
Pharmacokinetics
It has been demonstrated that the compound can be administered via injection, leading to an immediate increase in mean arterial pressure . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of periplocymarin.
Result of Action
The interaction of periplocymarin with Na±K±ATPase and the subsequent increase in intracellular calcium concentration lead to enhanced contractility of the myocardium . This results in an instantaneous rise in blood pressure . Moreover, periplocymarin has been shown to induce apoptosis in colorectal cancer cells via impairing the PI3K/AKT pathway .
Action Environment
The action of periplocymarin can be influenced by various environmental factors. For instance, the presence of calcium is necessary for periplocymarin to exert its effects . Furthermore, the compound’s efficacy and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
生化学分析
Biochemical Properties
Periplocymarin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly sodium potassium-activated adenosine triphosphatase (Na±K±ATPase), and promotes calcium influx in cardiomyocytes . This interaction enhances the contractility of the myocardium, leading to an instantaneous rise in blood pressure .
Cellular Effects
Periplocymarin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cardiovascular cells, periplocymarin increases the intracellular calcium concentration, thereby enhancing the contractility of the myocardium . In cancer cells, periplocymarin inhibits proliferation and induces apoptosis .
Molecular Mechanism
Periplocymarin exerts its effects at the molecular level through several mechanisms. It promotes calcium influx in cardiomyocytes by targeting Na±K±ATPase, which indirectly leads to an increase in blood pressure . In cancer cells, periplocymarin impairs the PI3K/AKT pathway, promoting cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of periplocymarin change over time in laboratory settings. It has been shown to protect against myocardial fibrosis induced by β-adrenergic activation
Dosage Effects in Animal Models
In animal models, the effects of periplocymarin vary with different dosages. For instance, an injection of periplocymarin (5 mg/kg) through the external jugular vein immediately increased the mean arterial pressure in anesthetized C57BL/6 mice
Metabolic Pathways
Periplocymarin is involved in several metabolic pathways. It interacts with enzymes such as Na±K±ATPase and influences metabolic flux
Subcellular Localization
It is known to influence calcium influx in cardiomyocytes , suggesting it may localize to regions of the cell involved in calcium regulation
生物活性
Periplocymarin (PPM), a cardiac glycoside derived from Periploca sepium and Periploca graeca, has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiology. This article synthesizes recent research findings, case studies, and experimental data regarding the biological activity of periplocymarin.
Pharmacological Properties
Absorption and Drug Interaction Potential
A study published in Biopharmaceutics and Drug Disposition highlighted that periplocymarin exhibits high permeability and is not significantly affected by P-glycoprotein (P-gp) efflux or cytochrome P450 (CYP450) interactions. The net efflux ratio (NER) was measured at 0.8 in the presence of cyclosporine A, indicating minimal interaction with P-gp. Furthermore, periplocymarin did not inhibit key CYP450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), suggesting a low risk for drug-drug interactions during therapeutic use .
Anticancer Activity
Mechanism of Action
Periplocymarin has demonstrated significant anticancer properties across various studies:
- Colorectal Cancer (CRC) : Research indicated that periplocymarin inhibits CRC cell proliferation in a dose-dependent manner, induces apoptosis, and promotes G0/G1 cell cycle arrest. Proteomic analysis identified 539 differentially expressed proteins post-treatment, with 286 upregulated and 293 downregulated. Notably, it was found to impair the PI3K/AKT signaling pathway, enhancing its potential as a therapeutic agent against CRC .
- Cardiac Glycoside Conjugates : In a study involving an octreotide-periplocymarin conjugate, enhanced cytotoxicity was observed in tumor cells while reducing toxicity in normal cells. This conjugate showed improved tumor selectivity and reduced systemic toxicity compared to periplocymarin alone .
Cardioprotective Effects
Pathological Cardiac Hypertrophy
Recent findings suggest that periplocymarin can alleviate pathological cardiac hypertrophy induced by angiotensin II (AngII). In vitro studies on H9c2 cells revealed that periplocymarin treatment reduced hypertrophy-related protein expression and cell surface area. In vivo data from transverse aortic constriction (TAC) models indicated that periplocymarin effectively reversed TAC-induced cardiac hypertrophy by modulating the JAK2/STAT3 signaling pathway .
Summary of Key Findings
特性
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWQBDJPMXRDOQ-YUUDFPFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317267 | |
Record name | Periplocymarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32476-67-8 | |
Record name | Periplocymarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32476-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Periplocymarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032476678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Periplocymarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERIPLOCYMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3584249U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Periplocymarin?
A1: Periplocymarin exerts its effects primarily by inhibiting the sodium-potassium pump (Na+/K+-ATPase). [, , ]
Q2: How does Periplocymarin's inhibition of Na+/K+-ATPase lead to its observed effects?
A2: Inhibition of Na+/K+-ATPase by Periplocymarin leads to an increase in intracellular calcium (Ca2+) concentration. This increase in Ca2+ can trigger a cascade of downstream effects, including increased cardiac contractility and induction of apoptosis in certain cell types. [, ]
Q3: Beyond Na+/K+-ATPase, are there other molecular targets of Periplocymarin?
A3: Research suggests that Periplocymarin may also interact with signaling pathways involved in cell survival and death. For instance, studies indicate a potential role in modulating the PI3K/AKT pathway, a key regulator of cell growth, proliferation, and apoptosis. [] Further research is needed to fully elucidate the extent and significance of Periplocymarin's interaction with these additional pathways.
Q4: What is the molecular formula and weight of Periplocymarin?
A4: The molecular formula of Periplocymarin is C30H46O8, and its molecular weight is 534.68 g/mol. [, ]
Q5: Is there spectroscopic data available for Periplocymarin?
A5: While the provided research papers don't delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been used for identification and quantification in various studies. [, , , ]
Q6: How is Periplocymarin absorbed and distributed in the body?
A6: While oral administration is common clinically, research suggests that Periplocymarin might undergo significant first-pass metabolism, potentially explaining the limited detection of the parent drug in plasma after oral dosing. [, ] Studies utilizing LC-MS/MS methods have detected Periplocymarin and its metabolites in various tissues, including the heart, liver, spleen, lung, and kidney, with a higher accumulation in the liver. [, ]
Q7: What are the primary routes of metabolism and excretion for Periplocymarin?
A7: Periplocymarin is primarily metabolized in the liver. One identified metabolite is Periplogenin. Excretion appears to occur mainly through biliary routes, with limited elimination via urine and feces, primarily in the form of metabolites. [, ]
Q8: Has Periplocymarin demonstrated efficacy in in vivo models?
A9: Periplocymarin has shown promising results in preclinical studies using animal models. In a mouse xenograft model of liver cancer, Periplocymarin combined with an autophagy inhibitor exhibited significant anti-tumor effects. [] Furthermore, it demonstrated protective effects against myocardial fibrosis in mice subjected to β-adrenergic activation. []
Q9: What are the known safety concerns associated with Periplocymarin?
A11: Periplocymarin, similar to other cardiac glycosides, has a narrow therapeutic index. This means that the effective dose is close to the dose that can cause toxicity. [] Cardiotoxicity is a major concern, potentially leading to arrhythmias and other cardiac complications. [] Therefore, careful dose optimization and monitoring are crucial when considering Periplocymarin for therapeutic purposes.
Q10: What strategies are being explored to improve the delivery and targeting of Periplocymarin?
A12: To enhance the therapeutic efficacy and mitigate potential toxicity, researchers are investigating targeted drug delivery strategies. One approach involves conjugating Periplocymarin to targeting moieties, such as octreotide, a somatostatin analog. [] This conjugation aims to direct the drug specifically to tumor cells overexpressing somatostatin receptors, thereby enhancing its anti-tumor activity while minimizing off-target effects. Another strategy involves encapsulating Periplocymarin in nanocarriers, like PEGylated liposomes or self-assembled prodrug nanoparticles. [, ] These nanocarriers can improve drug solubility, prolong circulation time, and enhance tumor accumulation, leading to better therapeutic outcomes.
Q11: What analytical methods are commonly employed for the detection and quantification of Periplocymarin?
A13: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized technique for the accurate and sensitive determination of Periplocymarin in various biological matrices, including plasma, tissue, and urine. [, , , , , , ] This method allows for the simultaneous measurement of Periplocymarin and its metabolites, providing valuable insights into its pharmacokinetic profile.
Q12: What are some significant milestones in the research of Periplocymarin?
A15: Early investigations identified Periplocymarin as a cardiac glycoside present in various plant species, including Castilloa elastica, Strophanthus species, and Periploca species. [, , , , , ] The elucidation of its chemical structure and pharmacological properties marked significant advancements. [, ] Subsequent studies explored its cardiotonic effects and potential as an anti-cancer agent, leading to investigations into its mechanisms of action, pharmacokinetics, and strategies for targeted drug delivery. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。